molecular formula C18H19N5O3S B12276387 methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate

methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate

Cat. No.: B12276387
M. Wt: 385.4 g/mol
InChI Key: GAOHLWCIAJNSEE-UHFFFAOYSA-N
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Description

Denibulin is a novel small molecule vascular-disrupting agent developed by MediciNova for the treatment of solid tumor cancers. It selectively disrupts newly-formed tumor blood vessels, shutting down tumor blood flow and causing central necrosis of solid tumors . Denibulin has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.

Preparation Methods

Denibulin is synthesized through a series of chemical reactions involving the formation of a benzimidazole core structure. The synthetic route typically involves the following steps:

    Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Thioether formation: The benzimidazole core is then reacted with a thiol compound to introduce the thioether linkage.

    Carbamate formation: The final step involves the reaction of the thioether intermediate with an isocyanate to form the carbamate group.

The reaction conditions for these steps include the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine. The industrial production of denibulin follows similar synthetic routes but is optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Denibulin undergoes various chemical reactions, including:

    Oxidation: Denibulin can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of denibulin can lead to the formation of thiols and amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Denibulin can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles like amines or alcohols.

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazoles .

Scientific Research Applications

Denibulin has a wide range of scientific research applications, including:

Mechanism of Action

Denibulin exerts its effects by selectively disrupting newly-formed tumor blood vessels. It inhibits microtubule assembly, resulting in the disruption of the cytoskeleton of tumor vascular endothelial cells. This leads to the shutdown of tumor blood flow and causes central necrosis of solid tumors. The molecular targets of denibulin include vascular endothelial growth factor receptors and other proteins involved in angiogenesis and cell survival .

Comparison with Similar Compounds

Denibulin is unique among vascular-disrupting agents due to its selective action on newly-formed tumor blood vessels. Similar compounds include:

    Combretastatin A-4: Another vascular-disrupting agent that targets tumor vasculature but has a different chemical structure.

    Oxi4503: A derivative of combretastatin A-4 with enhanced potency and selectivity.

    ZD6126: A vascular-disrupting agent that also targets microtubules but has different pharmacokinetic properties.

Denibulin’s uniqueness lies in its specific mechanism of action and its potential for use in combination therapies with other anticancer agents .

Properties

IUPAC Name

methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOHLWCIAJNSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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